molecular formula C13H12N2O3 B5401227 ethyl (2-quinolinylcarbonyl)carbamate

ethyl (2-quinolinylcarbonyl)carbamate

Cat. No.: B5401227
M. Wt: 244.25 g/mol
InChI Key: YFZAGYJXXLDHCI-UHFFFAOYSA-N
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Description

Ethyl (2-quinolinylcarbonyl)carbamate, also known as EQC, is a synthetic compound that belongs to the class of carbamate derivatives. EQC has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. In

Mechanism of Action

Ethyl (2-quinolinylcarbonyl)carbamate binds to the acetylcholine binding site of nAChRs and prevents the binding of acetylcholine, which is the natural ligand of these receptors. By blocking the function of nAChRs, this compound can modulate the release of neurotransmitters such as dopamine, serotonin, and noradrenaline, which are involved in a wide range of physiological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the release of neurotransmitters in the brain, which can have a wide range of physiological effects. For example, this compound has been shown to modulate the release of dopamine in the striatum, which is involved in reward processing and addiction. This compound has also been shown to modulate the release of serotonin in the hippocampus, which is involved in learning and memory.

Advantages and Limitations for Lab Experiments

Ethyl (2-quinolinylcarbonyl)carbamate has several advantages for use in lab experiments. For example, this compound is a selective antagonist of nAChRs, which allows for the specific modulation of these receptors without affecting other neurotransmitter systems. This compound is also relatively stable and can be easily synthesized in large quantities. However, there are also limitations to the use of this compound in lab experiments. For example, this compound has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness in certain experiments.

Future Directions

There are several future directions for research on ethyl (2-quinolinylcarbonyl)carbamate. One potential direction is to study the effects of this compound on different subtypes of nAChRs and to develop more selective antagonists for these receptors. Another direction is to study the effects of this compound on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound, particularly in vivo.

Synthesis Methods

Ethyl (2-quinolinylcarbonyl)carbamate can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2-quinolinecarboxylic acid with thionyl chloride to form 2-chloroquinoline. The second step involves the reaction of 2-chloroquinoline with ethyl carbamate in the presence of a base such as potassium carbonate to form this compound. The overall yield of this process is approximately 50%.

Scientific Research Applications

Ethyl (2-quinolinylcarbonyl)carbamate has been widely used in scientific research as a tool to study the function of nicotinic acetylcholine receptors (nAChRs) in the brain. nAChRs are a type of ionotropic receptor that are involved in a wide range of physiological processes, including learning and memory, attention, and addiction. This compound acts as a competitive antagonist of nAChRs and has been shown to selectively block the function of certain subtypes of nAChRs.

Properties

IUPAC Name

ethyl N-(quinoline-2-carbonyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-2-18-13(17)15-12(16)11-8-7-9-5-3-4-6-10(9)14-11/h3-8H,2H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZAGYJXXLDHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C1=NC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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